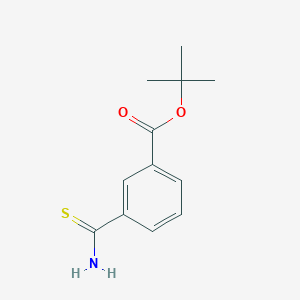

![molecular formula C7H4BrClN2 B2836501 4-Bromo-7-chloropyrazolo[1,5-a]pyridine CAS No. 1427419-42-8](/img/structure/B2836501.png)

4-Bromo-7-chloropyrazolo[1,5-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

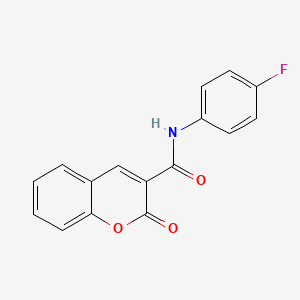

4-Bromo-7-chloropyrazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1427419-42-8 . It has a molecular weight of 231.48 and its IUPAC name is this compound . The compound is typically stored at 0-8°C and appears as an off-white solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrClN2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 231.48 . It is an off-white solid and is typically stored at 0-8°C .Applications De Recherche Scientifique

Spin Transitions and Photoinduced Properties

The compound has been utilized in the synthesis of iron(II) complexes that exhibit thermal and light-induced spin transitions. These transitions are crucial for understanding the cooperative phenomena in spin-crossover materials. The study reported on derivatives of pyrazolylpyridine, including bromo and chloro substituents, demonstrating abrupt spin transitions and the light-induced excited spin state trapping (LIESST) effect, highlighting their potential in materials science for sensors and switches (Pritchard et al., 2009).

Heterocyclic Synthesis

Research into new pyrazolopyridines and related heterocycles has been extensive, with "4-Bromo-7-chloropyrazolo[1,5-a]pyridine" acting as a precursor or intermediate. These heterocycles are explored for their diverse chemical properties and potential applications in developing new pharmaceuticals and agrochemicals. For example, the synthesis of novel pyrazolopyridines demonstrates the compound's role in creating biologically active molecules (Ghattas et al., 2003).

Proton Transfer and Luminescence

Studies on proton transfer in chromophores involving derivatives of pyrazolylpyridine reveal the compound's importance in understanding photophysical processes. These insights are applicable in designing fluorescent materials and sensors, where specific substituents like bromo and chloro play a role in tuning the properties of the chromophores (Vetokhina et al., 2012).

Biological Activity Studies

The compound has also been explored for its potential biological activities. For instance, derivatives have been synthesized and evaluated for their fungicidal and antiviral activities, demonstrating the compound's utility in discovering new bioactive molecules. This includes studies on its structure and activity, providing insights into the design of compounds with improved efficacy (Li et al., 2015).

Photophysical and Electrochemical Properties

In another application, derivatives of "this compound" have been involved in the study of iridium complexes, where the compound contributes to color tuning in luminescent materials. This research is significant for the development of OLEDs and other electronic devices, where precise control over the emission properties is required (Stagni et al., 2008).

Safety and Hazards

Orientations Futures

While specific future directions for 4-Bromo-7-chloropyrazolo[1,5-a]pyridine are not mentioned in the search results, there is a general interest in the development of new drug leads using heterocyclic compounds . These compounds are attractive starting points for fragment-based drug discovery (FBDD) due to their ability to engage with the target protein through a wide variety of intermolecular interactions .

Propriétés

IUPAC Name |

4-bromo-7-chloropyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWHECSLIOXXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC=NN2C(=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

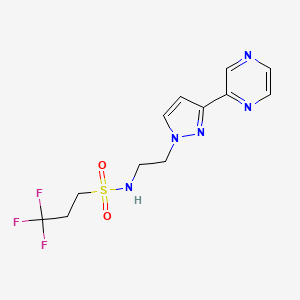

![3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2836419.png)

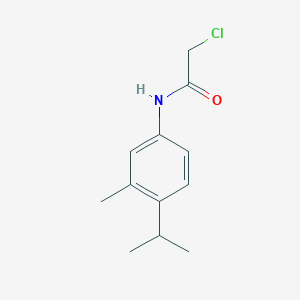

![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-[2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2836420.png)

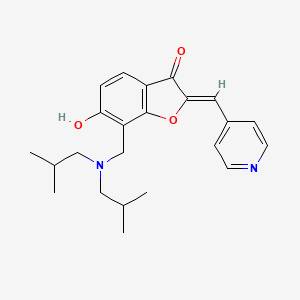

![N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2836424.png)

![2-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2836427.png)

![3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one](/img/structure/B2836436.png)

![4-[1-[(E)-3-(1H-Indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2836441.png)